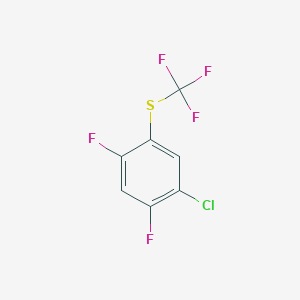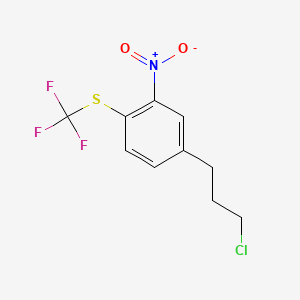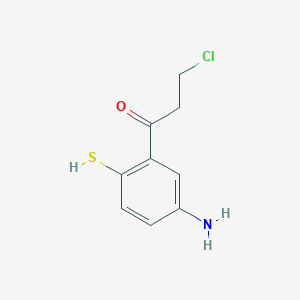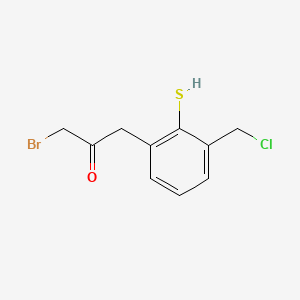![molecular formula C40H76N2O12 B14049283 (2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-cmethyl-3-O-methyl-A-l-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-7-propyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-B-d-xylo-hexopyranosyl]oxy]-1-oxa-7-azacyclopentadeca](/img/structure/B14049283.png)
(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-cmethyl-3-O-methyl-A-l-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-7-propyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-B-d-xylo-hexopyranosyl]oxy]-1-oxa-7-azacyclopentadeca
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamithromycin is a semi-synthetic macrolide antibiotic used primarily in veterinary medicine. It is known for its effectiveness in treating respiratory diseases in cattle, pigs, and sheep. This compound belongs to the azalide subclass of macrolides, characterized by a 15-membered lactone ring with an alkylated nitrogen at the 7a-position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of gamithromycin involves multiple steps starting from erythromycin A. The process includes:
- Final conversion to gamithromycin .
Synthesis of 9 (E)-9-deoxy-9-oxyiminoerythromycin A: from erythromycin A.
Conversion to 9 (Z)-9-deoxy-9-oxyiminoerythromycin A: .
Formation of 9-deoxy-12-deoxy-9,12-epoxy-8a,9-didehydro-8a-aza-8a-homoerythromycin A: .
Synthesis of 9-deoxy-8a-aza-8a-homoerythromycin A: .
Industrial Production Methods
The industrial production of gamithromycin follows similar synthetic routes but is optimized for large-scale production. The process involves the use of reducing agents like sodium triacetoxyborohydride and solvents such as anhydrous methanol. The reaction conditions are carefully controlled to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Gamithromycin undergoes various chemical reactions, including:
- Oxidation : Gamithromycin can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
- Reduction : Reduction reactions can modify the functional groups present in gamithromycin.
- Substitution : Substitution reactions can occur at different positions on the lactone ring or the sugar moieties.
Common Reagents and Conditions
- Oxidizing Agents : Hydrogen peroxide, potassium permanganate.
- Reducing Agents : Sodium borohydride, lithium aluminum hydride.
- Substitution Reagents : Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .
Aplicaciones Científicas De Investigación
Gamithromycin has a wide range of scientific research applications:
- Chemistry : Used as a model compound for studying macrolide antibiotics.
- Biology : Investigated for its effects on bacterial protein synthesis.
- Medicine : Primarily used in veterinary medicine for treating respiratory diseases in livestock.
- Industry : Employed in the development of new antibiotics and veterinary drugs .
Mecanismo De Acción
Gamithromycin exerts its effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action is both bacteriostatic and bactericidal, depending on the concentration and the type of bacteria. The molecular target is the peptidyl transferase center of the ribosome, which is essential for protein elongation .
Comparación Con Compuestos Similares
Similar Compounds
- Erythromycin : The parent compound from which gamithromycin is derived.
- Azithromycin : Another azalide with a similar mechanism of action.
- Tulathromycin : A macrolide used for similar veterinary applications.
Uniqueness
Gamithromycin is unique due to its enhanced pharmacokinetic properties, such as rapid absorption and prolonged action at the target site. It also has a lower minimum inhibitory concentration (MIC) against certain pathogens compared to other macrolides .
Propiedades
Fórmula molecular |
C40H76N2O12 |
|---|---|
Peso molecular |
777.0 g/mol |
Nombre IUPAC |
(3S,10R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one |
InChI |
InChI=1S/C40H76N2O12/c1-15-17-42-21-22(3)33(44)40(11,48)29(16-2)52-36(46)26(7)32(53-30-20-39(10,49-14)34(45)27(8)51-30)25(6)35(38(9,47)19-23(42)4)54-37-31(43)28(41(12)13)18-24(5)50-37/h22-35,37,43-45,47-48H,15-21H2,1-14H3/t22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37?,38-,39-,40-/m1/s1 |
Clave InChI |
VWAMTBXLZPEDQO-YBXUXQNGSA-N |
SMILES isomérico |
CCCN1CC(C([C@](C(OC(=O)C(C(C(C([C@](CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3C[C@@](C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C |
SMILES canónico |
CCCN1CC(C(C(C(OC(=O)C(C(C(C(C(CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


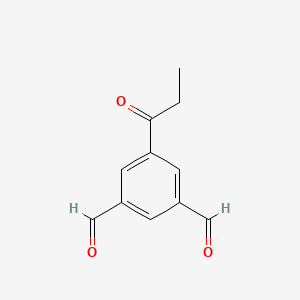
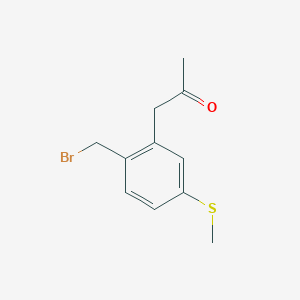
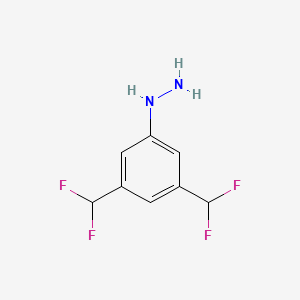
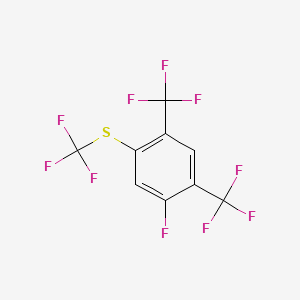

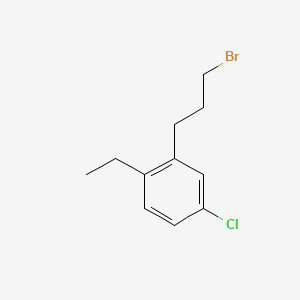

![5-(Tert-butyl) 4-ethyl (R)-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate](/img/structure/B14049240.png)
![5-Bromo-5H-imidazo[2,1-B][1,3]oxazine](/img/structure/B14049249.png)
